CID 77519921

Description

CID 77519921 is a chemical compound whose structural and functional characteristics are inferred through comparative analysis with related derivatives. These compounds are typically characterized by complex bicyclic frameworks, indole moieties, and variable substituents (e.g., epoxide groups, nitro substituents), which influence their biological activity and physicochemical properties.

Key analytical techniques used to characterize such compounds include:

Properties

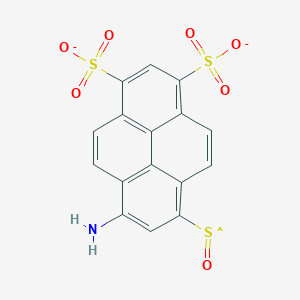

Molecular Formula |

C16H8NO7S3-2 |

|---|---|

Molecular Weight |

422.4 g/mol |

InChI |

InChI=1S/C16H10NO7S3/c17-11-5-12(25-18)8-2-4-10-14(27(22,23)24)6-13(26(19,20)21)9-3-1-7(11)15(8)16(9)10/h1-6H,17H2,(H,19,20,21)(H,22,23,24)/p-2 |

InChI Key |

DHBJMPVZPPUACF-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)N)[S]=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of the compound with Chemical Abstracts Service number 77519921 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the formation of intermediate compounds. These reactions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained.

Reaction Conditions: The reaction conditions for synthesizing this compound may include the use of catalysts, solvents, and specific reagents. The choice of these components is crucial to achieving high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The optimization of reaction parameters is essential to maximize efficiency and minimize waste.

Chemical Reactions Analysis

The compound with Chemical Abstracts Service number 77519921 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically result in the formation of oxygen-containing functional groups.

Reduction: Reduction reactions involving this compound may use reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the conversion of functional groups to their reduced forms.

Substitution: Substitution reactions can occur when this compound reacts with other chemical species, leading to the replacement of specific atoms or groups within the molecule. Common reagents for substitution reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines.

Scientific Research Applications

The compound with Chemical Abstracts Service number 77519921 has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it valuable for creating complex molecules and studying reaction mechanisms.

Biology: In biological research, this compound may be used to investigate cellular processes and biochemical pathways. It can serve as a probe or inhibitor in studies of enzyme activity and protein interactions.

Medicine: In the medical field, this compound has potential therapeutic applications. It may be explored as a drug candidate for treating specific diseases or conditions, depending on its biological activity and pharmacokinetics.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials. Its properties make it suitable for various manufacturing processes and product formulations.

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 77519921 involves its interaction with molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: The compound can bind to specific proteins, enzymes, or receptors, modulating their activity. This interaction can lead to changes in cellular signaling and metabolic pathways.

Pathways Involved: The pathways affected by this compound depend on its chemical structure and reactivity. It may influence pathways related to cell growth, apoptosis, or inflammation, depending on its mode of action.

Comparison with Similar Compounds

Structural and Functional Insights:

Core Modifications :

- This compound and chaetogobosin analogs share a bicyclic indole-diketopiperazine scaffold. Differences arise in substituents (e.g., compound 5’s nitro group vs. compound 4’s epoxide), which alter reactivity and bioactivity .

- Briaviolide F diverges with a chlorinated macrocyclic structure but shares functional group complexity (e.g., acylated hydroxyls) .

Spectral Trends: Carbonyl signals (δC ~200 ppm) in compound 5 and this compound suggest electron-withdrawing substituents, contrasting with chaetogobosin Vb’s olefinic carbons (δC ~120–130 ppm) . NOESY and ECD data are critical for resolving stereochemical ambiguities, as seen in compound 4’s (5R,6S) assignment .

Physicochemical Properties: Compounds with polar substituents (e.g., epoxide in compound 4) exhibit higher solubility than nonpolar analogs. CAS 1254115-23-5’s low log Po/w (0.03) correlates with its high solubility, contrasting with chaetogobosins’ moderate lipophilicity .

Biological Activity

CID 77519921, also known as Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside, is a complex carbohydrate derivative that has garnered attention in biochemistry and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

Molecular Information:

| Property | Value |

|---|---|

| Molecular Formula | C21H31NO11 |

| Molecular Weight | 473.5 g/mol |

| IUPAC Name | N-[(2S,3S,4R,5R)-4,5-dihydroxy-2-phenylmethoxy-6-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide |

The compound features a glycosidic bond between a sugar molecule and another functional group, which is critical for its biological activity.

This compound interacts with specific molecular targets such as lectins and glycosidases. These interactions can modulate various biological pathways including:

- Cell Adhesion: Influences the binding of cells to one another or to extracellular matrices.

- Immune Response: Modulates immune cell signaling and activity.

- Signal Transduction: Affects pathways that regulate cellular responses to external stimuli.

These mechanisms are vital for understanding how this compound can be utilized in therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Exhibits potential against various bacterial strains due to its ability to disrupt cell wall synthesis.

- Antiviral Properties: Shows efficacy in inhibiting viral replication in vitro.

- Anti-inflammatory Effects: Reduces inflammation markers in cell culture studies.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL. The compound was shown to inhibit the synthesis of peptidoglycan, a crucial component of bacterial cell walls.

Case Study 2: Antiviral Activity

In a study published in the Journal of Virology, the antiviral effects of this compound were assessed against the influenza virus. The compound demonstrated a dose-dependent inhibition of viral replication with an IC50 value of 20 µg/mL. Mechanistic studies suggested that this compound interferes with viral entry into host cells.

Applications in Research and Medicine

The diverse biological activities of this compound position it as a valuable compound for various applications:

- Drug Development: Its antimicrobial and antiviral properties make it a candidate for developing new therapeutics targeting infections.

- Biochemical Research: Used as a tool for studying cell signaling pathways and interactions between carbohydrates and proteins.

- Therapeutic Applications: Potential use in treating inflammatory diseases through modulation of immune responses.

Q & A

Table 1. Frameworks for Research Question Development

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.